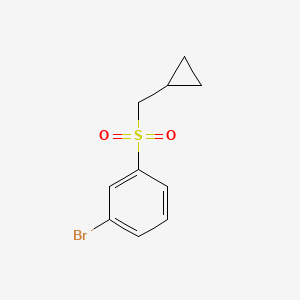

1-Bromo-3-cyclopropylmethanesulfonyl-benzene

Descripción general

Descripción

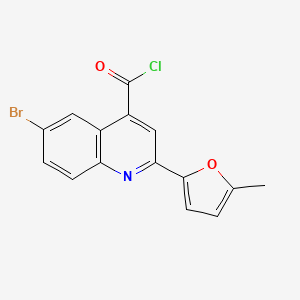

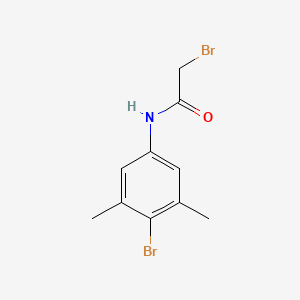

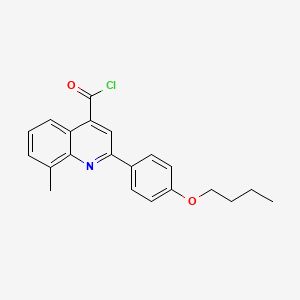

1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a chemical compound with the molecular formula C10H11BrO2S and a molecular weight of 275.17 . It is also known as CBZ-ornithine. The compound is typically used in biochemical research.

Molecular Structure Analysis

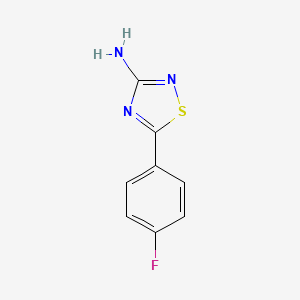

The InChI code for this compound is1S/C10H11BrO2S/c11-9-2-1-3-10 (6-9)14 (12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2 . This code provides a standard way to encode the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

- 1-Bromo-3-cyclopropylmethanesulfonyl-benzene and related compounds are utilized in chemical synthesis, such as the Michael-induced Ramberg-Bäcklund reaction, where they transform into various substituted benzenes (Vasin, Bolusheva, & Razin, 2003).

- These compounds are instrumental in synthesizing novel indole-based cyclophanes and cylindrical cyclophanes using tandem alkylation methodology (Rajakumar & Swaroop, 2006).

- Palladium-catalyzed reactions of 1-Bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylphenols lead to the formation of indeno[1,2-c]chromenes, showcasing the compound's role in complex molecular assembly (Pan et al., 2014).

Material Science and Nanotechnology

- These bromo-substituted benzene derivatives are precursors in the bottom-up synthesis of graphene nanoribbons, essential for advanced material science applications (Patil et al., 2012).

- The synthesis of all-benzene carbon nanocages, representing junction units of branched carbon nanotubes, employs these compounds, indicating their significance in nanotechnology (Matsui et al., 2013).

Catalysis and Synthetic Methodology

- They are used in solid-state synthesis for the efficient catalysis of substituted indoles, highlighting their role in green chemistry and sustainable methodologies (Ghorbani‐Vaghei et al., 2014).

- In the field of organic synthesis, these compounds contribute to the development of novel synthetic routes and building blocks for molecular electronics (Stuhr-Hansen et al., 2005).

Mecanismo De Acción

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in reactions like the suzuki-miyaura cross-coupling .

Mode of Action

The mode of action of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene involves its interaction with its targets through a process known as electrophilic aromatic substitution . In this process, the bromine atom in the compound acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a deprotonation step, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in organic synthesis. For instance, in the Suzuki-Miyaura cross-coupling reaction, the compound could facilitate the formation of new carbon-carbon bonds . The downstream effects of this would depend on the specific context of the reaction and the other compounds involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of organic synthesis, the compound could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .

Análisis Bioquímico

Biochemical Properties

1-Bromo-3-cyclopropylmethanesulfonyl-benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of enzyme activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in oxidative stress response and inflammatory processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as proteins and nucleic acids. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing cellular resilience to oxidative stress. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular and organ function changes dramatically beyond a certain dosage. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This enzyme catalyzes the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, binding proteins such as albumin can facilitate the compound’s distribution in the bloodstream, affecting its localization and accumulation in various tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound is often localized in the cytoplasm and can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. The subcellular localization of this compound is essential for its interaction with target biomolecules and the modulation of cellular processes .

Propiedades

IUPAC Name |

1-bromo-3-(cyclopropylmethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAMNYVYUWFJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247458 | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-45-1 | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)

![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1372819.png)